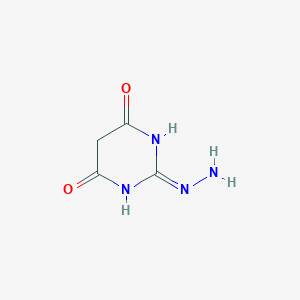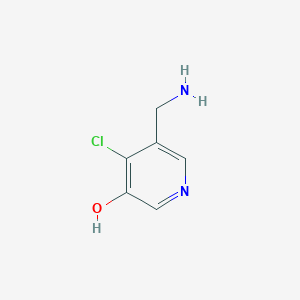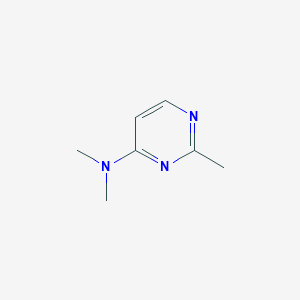![molecular formula C7H7N3O4 B13121742 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that features a unique structure combining methoxy and nitro functional groups on a benzo[c][1,2,5]oxadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole typically involves the nitration of a methoxy-substituted benzo[c][1,2,5]oxadiazole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling nitrating agents on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products
Reduction: The major product of the reduction reaction is 6-amino-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Applications De Recherche Scientifique
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and interactions due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or by inhibiting specific signaling pathways.
Fluorescent Probe: The compound’s fluorescence can be used to monitor biochemical reactions and interactions in real-time.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-7-nitro-1-indanone: Similar in structure but lacks the oxadiazole ring, which may result in different electronic properties and reactivity.
7-Nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both methoxy and nitro groups on the oxadiazole ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7N3O4 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
6-methoxy-7-nitro-1,6-dihydro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H7N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3,5,9H,1H3 |
Clé InChI |
VQKRSYGLQYHZPM-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC2=NONC2=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


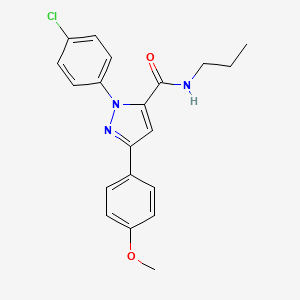
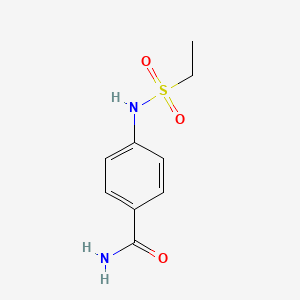
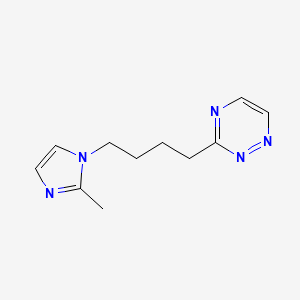
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)

![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)

![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)

![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
